MS049

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MS049 es un inhibidor dual potente, selectivo y activo en células de la metiltransferasa de arginina de proteína 4 y la metiltransferasa de arginina de proteína 6. Ha mostrado una eficacia significativa en la reducción de los niveles de Med12me2a y H3R2me2a en células HEK293 . Este compuesto no es tóxico y no afecta el crecimiento de las células HEK293 .

Aplicaciones Científicas De Investigación

MS049 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la epigenética y la investigación del cáncer. Se utiliza como una sonda química para estudiar el papel de la metiltransferasa de arginina de proteína 4 y la metiltransferasa de arginina de proteína 6 en varios procesos celulares . Se ha demostrado que el compuesto inhibe la actividad metiltransferasa de estas enzimas en ensayos celulares, lo que lo convierte en una herramienta valiosa para comprender los mecanismos de la regulación epigenética y sus implicaciones en enfermedades como el cáncer .

Mecanismo De Acción

MS049 ejerce sus efectos inhibiendo selectivamente la actividad de la metiltransferasa de arginina de proteína 4 y la metiltransferasa de arginina de proteína 6. El compuesto se une a los sitios activos de estas enzimas, impidiéndoles catalizar la metilación de los residuos de arginina en las proteínas diana . Esta inhibición conduce a una reducción en los niveles de dimetilación asimétrica de arginina de Med12 y H3R2me2a, que son marcadores importantes de la regulación epigenética .

Análisis Bioquímico

Biochemical Properties

MS049 functions as a dual inhibitor of PRMT4 and PRMT6 with IC50 values of 34 nM and 43 nM, respectively . PRMT4 is involved in the methylation of arginine residues in proteins, which is essential for transcriptional regulation. PRMT6, on the other hand, is an oncogene that inhibits proteins like p53, p21, and p16, which are relevant to cell cycle arrest and apoptosis . This compound reduces levels of Med12me2a and H3R2me2a in HEK293 cells, indicating its role in modulating histone methylation .

Cellular Effects

This compound has been shown to reduce the H3R2me2a mark in HEK293 cells in a concentration-dependent manner, with an IC50 of 0.97 μM . It inhibits endogenous PRMT4 methyltransferase activity, resulting in reduced levels of cellular asymmetric arginine dimethylation of Med12 (Med12-Rme2a, IC50 = 1.4 μM) in HEK293 cells . Importantly, this compound is not toxic and does not affect the growth of HEK293 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to PRMT4 and PRMT6, inhibiting their methyltransferase activity. This inhibition leads to a decrease in the methylation of target proteins, such as Med12 and histone H3, which in turn affects gene expression and cellular signaling pathways . The selective inhibition of PRMT4 and PRMT6 by this compound over other epigenetic modifiers highlights its specificity and potential as a research tool .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to maintain its inhibitory effects over extended periods. For instance, a 72-hour incubation with this compound resulted in sustained inhibition of PRMT4 activity and reduced levels of Med12-Rme2a in HEK293 cells . The stability and long-term effects of this compound make it a valuable compound for in vitro studies.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively documented, it is crucial to consider the potential for threshold effects and toxicity at higher doses. In cellular models, this compound has demonstrated efficacy at concentrations ranging from 0.1 to 100 μM

Metabolic Pathways

This compound is involved in the modulation of metabolic pathways related to arginine methylation. By inhibiting PRMT4 and PRMT6, this compound affects the methylation status of various proteins, which can influence metabolic flux and metabolite levels . The interaction of this compound with these enzymes underscores its role in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. These interactions ensure the localization and accumulation of this compound in target cells, where it can exert its inhibitory effects on PRMT4 and PRMT6 .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with PRMT4 and PRMT6 to inhibit their activity. The subcellular localization of this compound is crucial for its function, as it needs to be in proximity to its target enzymes to effectively modulate their activity .

Métodos De Preparación

La síntesis de MS049 involucra varios pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto está disponible en varias formas, incluyendo sus formas de dihidrocloruro y sal de oxalato .

Análisis De Reacciones Químicas

MS049 sufre varios tipos de reacciones químicas, centrándose principalmente en su actividad inhibitoria contra la metiltransferasa de arginina de proteína 4 y la metiltransferasa de arginina de proteína 6. El compuesto es selectivo para estos objetivos sobre un amplio rango de modificadores epigenéticos, incluyendo otras metiltransferasas de arginina de proteína, metiltransferasas de lisina de proteína, metiltransferasas de ADN y desmetilasas de lisina . Los principales productos formados a partir de estas reacciones incluyen niveles reducidos de dimetilación asimétrica de arginina celular de Med12 y H3R2me2a .

Comparación Con Compuestos Similares

MS049 es único en su actividad inhibitoria dual contra la metiltransferasa de arginina de proteína 4 y la metiltransferasa de arginina de proteína 6. Otros compuestos similares incluyen MS023 y MS094, que también se dirigen a las metiltransferasas de arginina de proteína, pero con diferentes perfiles de selectividad . MS023 es un inhibidor selectivo de la metiltransferasa de arginina de proteína 5, mientras que MS094 se dirige a la metiltransferasa de arginina de proteína 1 y la metiltransferasa de arginina de proteína 8 . La selectividad única de this compound para la metiltransferasa de arginina de proteína 4 y la metiltransferasa de arginina de proteína 6 lo convierte en una herramienta valiosa para estudiar los roles específicos de estas enzimas en los procesos celulares .

Propiedades

IUPAC Name |

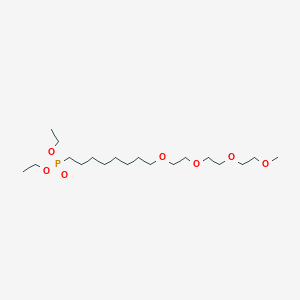

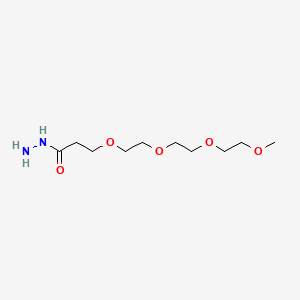

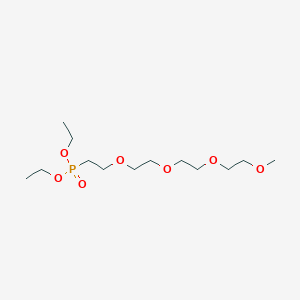

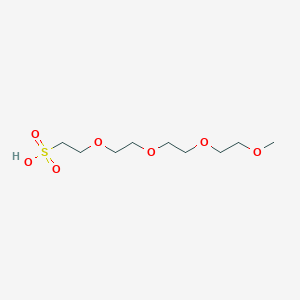

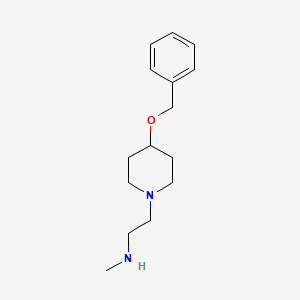

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOJWAYLSJLULG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

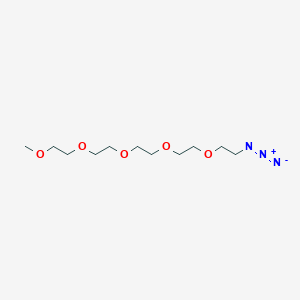

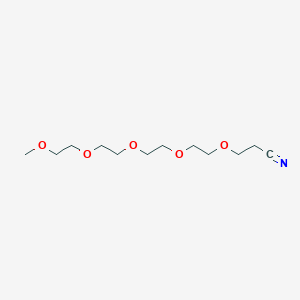

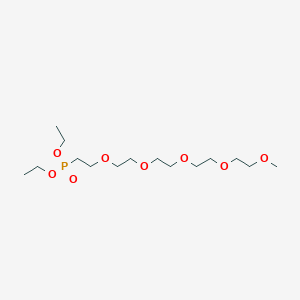

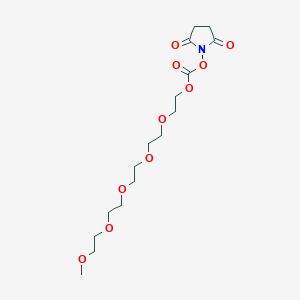

CNCCN1CCC(CC1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes MS049 a useful tool for studying the roles of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6)?

A1: this compound demonstrates potent, selective, and cell-active dual inhibition of PRMT4 and PRMT6. [] This means it effectively blocks the activity of both enzymes in both laboratory settings and within cells. Its high selectivity means it primarily targets PRMT4 and PRMT6 with minimal impact on other similar enzymes or biological pathways. Researchers can use this compound to investigate the specific functions and potential roles of PRMT4 and PRMT6 in cellular processes, disease development, and potential therapeutic interventions.

Q2: What is known about the effectiveness of this compound in inhibiting Wnt signaling in cancer cells, and are there any differences observed across cell lines?

A2: Research indicates that this compound, a CARM1 inhibitor, shows limited effectiveness in downregulating Wnt signaling in colorectal cancer cell lines compared to inhibitors targeting Porcupine and CBP. [] Interestingly, the study highlighted that the sensitivity to different Wnt inhibitors can vary between cell lines. For example, while Porcupine and CBP inhibitors were highly effective in HCT116 cells, they showed weaker effects in DLD-1 cells. This suggests that the genetic background and specific mutations present in different cancer cell lines can influence their response to targeted therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.